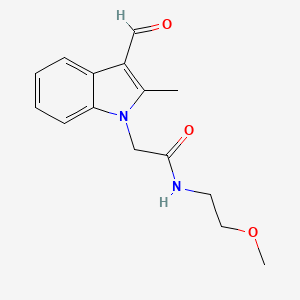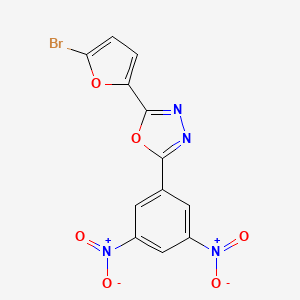
2-(3-formyl-2-methyl-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-formyl-2-methyl-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide, also known as FMA, is a synthetic compound that has been recently studied for its potential use in scientific research. FMA has been found to have several biochemical and physiological effects, making it a promising candidate for various applications in the field of pharmacology.
Mechanism of Action
The mechanism of action of 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cancer cell proliferation and survival. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, leading to their destruction.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce tumor size in animal models. This compound has also been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide is its potency against cancer cells. It has been found to be more effective than several other anti-cancer agents currently in use. However, this compound has some limitations as well. It is not water-soluble, which can limit its use in certain applications. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide. One area of interest is its potential use in combination with other anti-cancer agents to enhance their efficacy. Additionally, more research is needed to fully understand its mechanism of action and potential side effects. Finally, this compound may have potential applications in the treatment of other diseases, such as inflammatory diseases, and further research is needed to explore these possibilities.
Synthesis Methods
2-(3-formyl-2-methyl-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 3-formyl-2-methylindole with N-(2-methoxyethyl)acetamide in the presence of a catalyst. The resulting product is then purified using standard chromatographic techniques.
Scientific Research Applications
2-(3-formyl-2-methyl-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide has been studied for its potential use in various scientific research applications. One of the main areas of interest is its potential use as a therapeutic agent for the treatment of cancer. This compound has been found to exhibit potent anti-cancer activity against several types of cancer cells, including breast, lung, and colon cancer cells.
properties
IUPAC Name |
2-(3-formyl-2-methylindol-1-yl)-N-(2-methoxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-11-13(10-18)12-5-3-4-6-14(12)17(11)9-15(19)16-7-8-20-2/h3-6,10H,7-9H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLYSZTGMOOLGHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC(=O)NCCOC)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5024322.png)
![4-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]carbonothioyl}morpholine](/img/structure/B5024328.png)
![1-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-tetrazol-5-amine](/img/structure/B5024346.png)
![N-{[(4-bromo-2-chlorophenyl)amino]carbonothioyl}-3-methoxy-2-naphthamide](/img/structure/B5024347.png)

![2-[5-(1-azepanylmethyl)-1H-tetrazol-1-yl]-N-[4-(methylthio)benzyl]acetamide](/img/structure/B5024361.png)
![4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B5024369.png)
![1-(4-methoxyphenyl)-2-(1-methyl-1H-benzimidazol-2-yl)-2-[(4-methylphenyl)amino]ethanol](/img/structure/B5024380.png)


![1,1'-[1,4-butanediylbis(oxy)]bis(2-fluorobenzene)](/img/structure/B5024405.png)
![N-{3-[N-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)ethanehydrazonoyl]phenyl}benzenesulfonamide](/img/structure/B5024424.png)
![4-({N-ethyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B5024425.png)